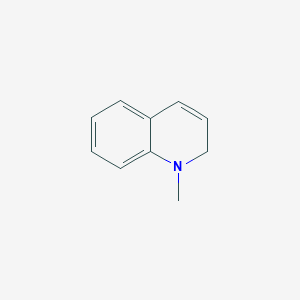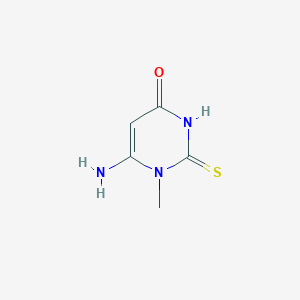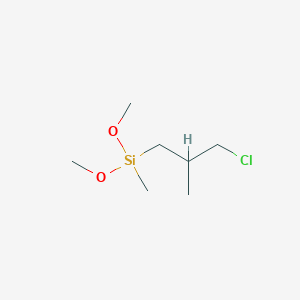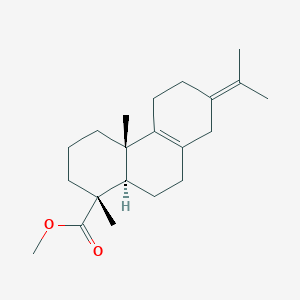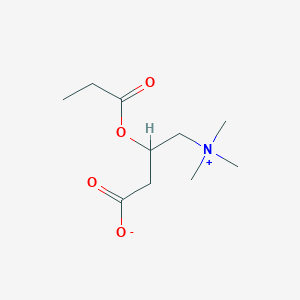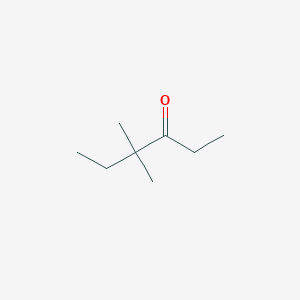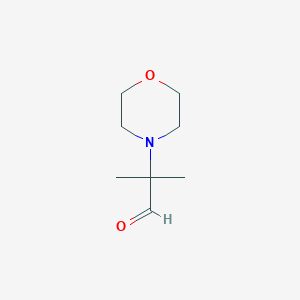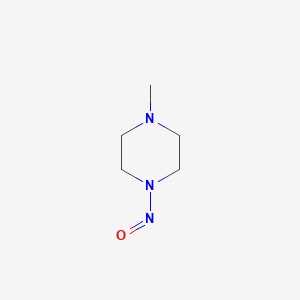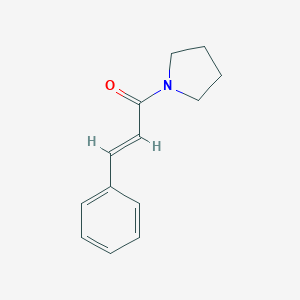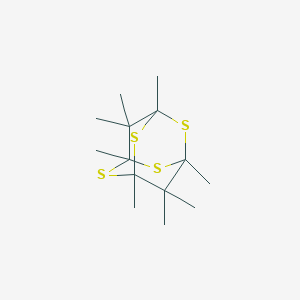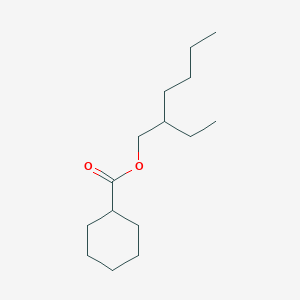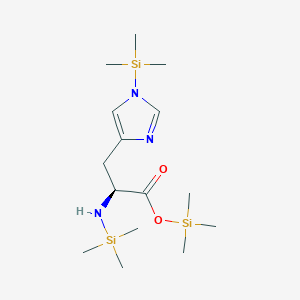
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester, also known as Boc-L-histidine(Trt)-OH, is a chemical compound used in scientific research for its unique properties. This compound is a derivative of histidine, an amino acid that is essential for protein synthesis in the human body. Boc-L-histidine(Trt)-OH is a popular choice in scientific research due to its ability to bind to metal ions and its potential to act as a catalyst in various biochemical reactions.
Mécanisme D'action
The mechanism of action of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH is not fully understood. However, it is believed that the compound's ability to bind to metal ions plays a crucial role in its biological activity. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can also act as a catalyst in various biochemical reactions, further enhancing its potential as a research tool.
Effets Biochimiques Et Physiologiques
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been shown to have several biochemical and physiological effects. The compound's ability to bind to metal ions can influence the activity of metalloproteins, which are involved in various biological processes. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has also been shown to have antioxidant properties, which can help protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH in laboratory experiments is its ability to bind to metal ions. This property makes it an ideal candidate for studying metal ion interactions in biological systems. However, one of the limitations of using this compound is its high cost, which can make it difficult for some research groups to obtain.
Orientations Futures
There are several future directions for research involving Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH. One potential area of research is in the development of new metal ion sensors. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH's ability to bind to metal ions could be used to develop new sensors for detecting metal ions in biological samples. Another potential area of research is in the study of metal ion interactions in disease states. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used to study the role of metal ions in diseases such as Alzheimer's and Parkinson's. Finally, Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH could be used in the development of new drugs targeting metalloproteins.
Méthodes De Synthèse
The synthesis of Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH involves the reaction of Nalpha-Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine with trimethylsilyl chloride and triethylamine. The resulting compound is then treated with trityl chloride to form the final product. This synthesis method is widely used in laboratories and has been proven to be effective in producing high-quality Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH.
Applications De Recherche Scientifique
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH has been extensively used in scientific research for its unique properties. One of the most common applications of this compound is in the study of metal ion binding. Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl esterine(Trt)-OH can bind to metal ions such as copper, zinc, and nickel, making it an ideal candidate for studying metal ion interactions in biological systems.
Propriétés
Numéro CAS |
17908-25-7 |
|---|---|
Nom du produit |
Nalpha,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
Formule moléculaire |
C15H33N3O2Si3 |
Poids moléculaire |
371.7 g/mol |
Nom IUPAC |
trimethylsilyl (2S)-2-(trimethylsilylamino)-3-(1-trimethylsilylimidazol-4-yl)propanoate |
InChI |
InChI=1S/C15H33N3O2Si3/c1-21(2,3)17-14(15(19)20-23(7,8)9)10-13-11-18(12-16-13)22(4,5)6/h11-12,14,17H,10H2,1-9H3/t14-/m0/s1 |
Clé InChI |
MEFLGORIMZDUEG-AWEZNQCLSA-N |
SMILES isomérique |
C[Si](C)(C)N[C@@H](CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
SMILES canonique |
C[Si](C)(C)NC(CC1=CN(C=N1)[Si](C)(C)C)C(=O)O[Si](C)(C)C |
Synonymes |
Nα,1-Bis(trimethylsilyl)-L-histidine trimethylsilyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



